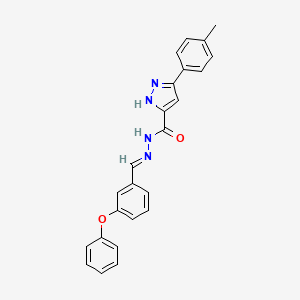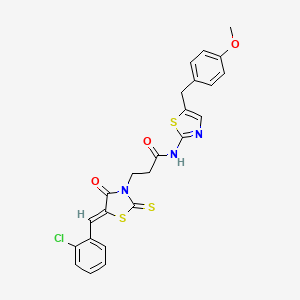![molecular formula C21H17N3O5 B11695765 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11695765.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring, a nitrofuran moiety, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring.
Introduction of the Dimethyl Groups: The benzoxazole ring is then subjected to alkylation reactions to introduce the dimethyl groups at the 5 and 7 positions.
Attachment of the Methylphenyl Group: The next step involves the coupling of the benzoxazole derivative with a methylphenyl group through a suitable cross-coupling reaction, such as Suzuki or Heck coupling.
Formation of the Nitrofuran Moiety: The nitrofuran moiety is synthesized separately and then attached to the methylphenyl-benzoxazole intermediate through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the electrophile used.
科学研究应用
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring’s ability to emit light upon excitation.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The nitrofuran moiety can generate reactive oxygen species, contributing to its antimicrobial activity. The compound’s ability to fluoresce makes it useful in imaging applications, where it can bind to specific biomolecules and emit light upon excitation.
相似化合物的比较
Similar Compounds
- **N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-(diphenylacetyl)thiourea
- **N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-{3-nitro-4-methoxybenzoyl}thiourea
- **N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide
Uniqueness
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide is unique due to its combination of a benzoxazole ring, a nitrofuran moiety, and a carboxamide group. This unique structure imparts specific electronic and optical properties, making it valuable in various research applications. Its ability to intercalate with DNA and generate reactive oxygen species further distinguishes it from other similar compounds.
属性
分子式 |
C21H17N3O5 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C21H17N3O5/c1-11-9-12(2)19-16(10-11)23-21(29-19)14-5-4-6-15(13(14)3)22-20(25)17-7-8-18(28-17)24(26)27/h4-10H,1-3H3,(H,22,25) |
InChI 键 |
KMZANNAQIQIXTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11695684.png)
![1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11695690.png)

![2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid](/img/structure/B11695700.png)

![3-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B11695710.png)

![4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11695718.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11695723.png)

![2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11695730.png)
![ethyl 2-[2-(4-bromophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11695731.png)
![1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695737.png)

